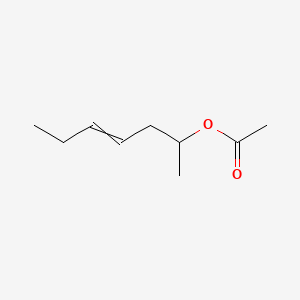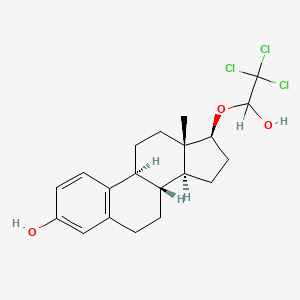
Cloxestradiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
クロクシエストラジオールは、17-(2,2,2-トリクロロエトキシ)エストラジオールとしても知られており、合成ステロイドエストロゲンです。これは、2,2,2-トリクロロエトキシ置換基を持つエストラジオールのアナログです。 クロクシエストラジオール自体は市販されていませんでしたが、そのO,O-ジアセテート誘導体であるクロクシエストラジオールアセテート(商品名ゲノビュール)は、エストロゲンとして市販されています .
準備方法
合成経路と反応条件
クロクシエストラジオールは、エストラジオール分子に2,2,2-トリクロロエトキシ基を導入することで合成されます。クロクシエストラジオールの具体的な合成経路と反応条件は、文献では広く記述されていません。一般的には、エストラジオールとトリクロロエタノールを酸触媒の存在下で反応させて、2,2,2-トリクロロエトキシ誘導体を得る方法が用いられます。
工業生産方法
クロクシエストラジオールの工業生産方法は、その限定的な用途と、市販されていないという事実のために、十分に文書化されていません。その誘導体であるクロクシエストラジオールアセテートの生産は、アセチル化のための追加の工程を伴う同様の合成経路に従います。
化学反応解析
反応の種類
クロクシエストラジオールは、ステロイドエストロゲンに関連する一般的な反応を起こします。これには以下が含まれます。
酸化: ヒドロキシル基をケトンに変換する。
還元: ケトンをヒドロキシル基に還元する。
置換: ステロイド核の特定の位置にさまざまな置換基を導入する。
一般的な試薬と条件
酸化: 三酸化クロム (CrO3) やピリジニウムクロロクロメート (PCC) などの試薬が一般的に使用されます。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) が典型的な還元剤です。
置換: さまざまなハロゲン化剤と求核剤が、目的の置換基に応じて使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、クロクシエストラジオールの酸化は、ケトン誘導体を生成する可能性がありますが、還元はヒドロキシル基を再生する可能性があります。
科学研究への応用
クロクシエストラジオールは、主にそのエストロゲン性のために研究されてきました。その用途には以下が含まれます。
化学: ステロイドエストロゲンにおけるハロゲン置換の影響を調べるためのモデル化合物として使用されます。
生物学: エストロゲン受容体への結合親和性と遺伝子発現への影響について調査されています。
医学: ホルモン補充療法や避妊薬における潜在的な治療用途について検討されています。
産業: 市販されていないため、産業用途は限定的です。
化学反応の分析
Types of Reactions
Cloxestradiol undergoes typical reactions associated with steroidal estrogens, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Introduction of various substituents at specific positions on the steroid nucleus.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various halogenating agents and nucleophiles are used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketone derivatives, while reduction can regenerate the hydroxyl groups.
科学的研究の応用
Cloxestradiol has been studied primarily for its estrogenic properties. Its applications include:
Chemistry: Used as a model compound to study the effects of halogen substitution on steroidal estrogens.
Biology: Investigated for its binding affinity to estrogen receptors and its effects on gene expression.
Medicine: Explored for potential therapeutic uses in hormone replacement therapy and contraceptives.
Industry: Limited industrial applications due to its lack of commercialization.
作用機序
クロクシエストラジオールは、標的組織のエストロゲン受容体に結合することで効果を発揮します。この結合は受容体を活性化し、遺伝子発現の変化とそれに続く生理学的効果をもたらします。 分子標的は、生殖組織と非生殖組織に関連するさまざまなシグナル伝達経路に関与するエストロゲン受容体アルファ (ERα) とエストロゲン受容体ベータ (ERβ) を含みます .
類似の化合物との比較
クロクシエストラジオールは、以下のような他の合成ステロイドエストロゲンと類似しています。
エストラジオール: ハロゲン置換のないエストロゲンの天然型。
エチニルエストラジオール: 多くの経口避妊薬で使用されている合成エストロゲン。
メストラノール: 避妊薬に使用される別の合成エストロゲン。
独自性
クロクシエストラジオールのユニークな特徴は、2,2,2-トリクロロエトキシ基の存在であり、これは他のエストロゲンと比較して、その薬物動態学的および薬力学的特性を変更します。この置換基は、エストロゲン受容体への結合親和性とその代謝安定性に影響を与える可能性があります。
類似化合物との比較
Cloxestradiol is similar to other synthetic steroidal estrogens, such as:
Estradiol: The natural form of estrogen with no halogen substitution.
Ethinylestradiol: A synthetic estrogen used in many oral contraceptives.
Mestranol: Another synthetic estrogen used in contraceptives.
Uniqueness
The unique feature of this compound is the presence of the 2,2,2-trichloroethoxy group, which alters its pharmacokinetic and pharmacodynamic properties compared to other estrogens. This substitution can affect its binding affinity to estrogen receptors and its metabolic stability.
特性
CAS番号 |
54063-33-1 |
|---|---|
分子式 |
C20H25Cl3O3 |
分子量 |
419.8 g/mol |
IUPAC名 |
(8R,9S,13S,14S,17S)-13-methyl-17-(2,2,2-trichloro-1-hydroxyethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C20H25Cl3O3/c1-19-9-8-14-13-5-3-12(24)10-11(13)2-4-15(14)16(19)6-7-17(19)26-18(25)20(21,22)23/h3,5,10,14-18,24-25H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18?,19+/m1/s1 |
InChIキー |
JVLHMVXGPLKLFV-AJUWMHLFSA-N |
SMILES |
CC12CCC3C(C1CCC2OC(C(Cl)(Cl)Cl)O)CCC4=C3C=CC(=C4)O |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(C(Cl)(Cl)Cl)O)CCC4=C3C=CC(=C4)O |
正規SMILES |
CC12CCC3C(C1CCC2OC(C(Cl)(Cl)Cl)O)CCC4=C3C=CC(=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






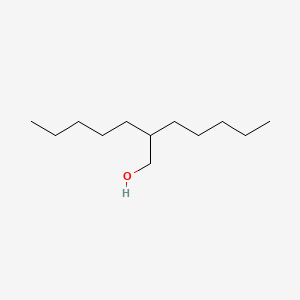
![2-(5-Bicyclo[2.2.1]hept-2-enyl)propan-2-ol](/img/structure/B1616361.png)
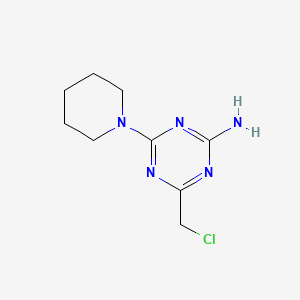

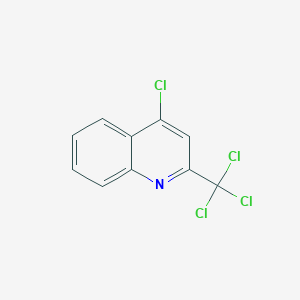

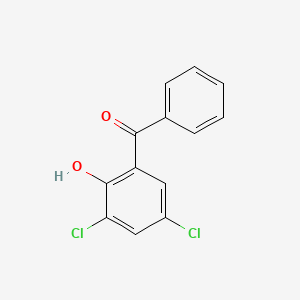
![9-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1616375.png)
